molecular formula C3H4F2 B3031520 1,1-Difluoropropene CAS No. 430-63-7

1,1-Difluoropropene

Cat. No.: B3031520
CAS No.: 430-63-7
M. Wt: 78.06 g/mol
InChI Key: YHLIEGBCOUQKHU-UHFFFAOYSA-N
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Description

1,1-Difluoropropene (CAS 430-63-7) is a fluorinated alkene with the molecular formula C₃H₄F₂ and a molecular weight of 78.06 g/mol . It is characterized by two fluorine atoms attached to the same carbon in a propene backbone, which imparts unique electronic and chemical properties due to fluorine's high electronegativity . Its canonical SMILES representation is CC=C(F)F .This compound is relevant in various industrial and scientific research applications. Its unique structure makes it a candidate for use in refrigerants, organic synthesis as a building block, and in the production of specialty polymers and materials that may exhibit increased chemical resistance and thermal stability . The presence of the electron-withdrawing fluorine atoms influences the compound's reactivity, making it suitable for specific chemical reactions such as additions with electrophiles or polymerization, often requiring catalysts . In chemical research, this compound can undergo addition reactions with halogens and hydrogen halides, as well as nucleophilic substitution reactions where the fluorine atoms are replaced . Its physical properties, such as a high vapor pressure (5230 mmHg at 25°C), are important considerations for its handling and application in experimental workflows .ATTENTION: This product is for research use only and is not intended for human or veterinary use .

Properties

IUPAC Name

1,1-difluoroprop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F2/c1-2-3(4)5/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLIEGBCOUQKHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334558
Record name 1,1-Difluoropropene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

78.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

430-63-7
Record name 1,1-Difluoropropene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Difluoropropene can be synthesized through several methods. One common approach involves the reaction of 1,1-difluoro-2-bromoethane with a strong base, such as potassium tert-butoxide, which induces elimination to form the desired product. Another method involves the dehydrohalogenation of 1,1,1-trifluoropropane using a suitable base.

Industrial Production Methods: Industrial production of this compound typically involves large-scale dehydrohalogenation reactions. The process is optimized to ensure high yields and purity of the product. The reaction conditions, such as temperature, pressure, and choice of base, are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1,1-Difluoropropene undergoes various chemical reactions, including:

    Addition Reactions: It can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Polymerization: It can undergo polymerization to form poly(this compound) under suitable conditions.

    Substitution Reactions: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Addition Reactions: Typically involve reagents like chlorine, bromine, or hydrogen halides, and are carried out at room temperature or slightly elevated temperatures.

    Polymerization: Requires the presence of a catalyst, such as a Ziegler-Natta catalyst, and is conducted under controlled temperature and pressure conditions.

    Substitution Reactions: Involve nucleophiles such as hydroxide ions, alkoxide ions, or amines, and are carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed:

    Addition Reactions: Produce dihalogenated or halogenated derivatives of this compound.

    Substitution Reactions: Yield substituted derivatives of this compound, depending on the nucleophile used.

Scientific Research Applications

1,1-Difluoropropene has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to introduce fluorine atoms into complex molecules, enhancing their chemical and physical properties.

    Biology: Investigated for its potential use in the development of fluorinated pharmaceuticals, as fluorine atoms can improve the metabolic stability and bioavailability of drugs.

    Medicine: Explored for its potential use in the synthesis of fluorinated analogs of biologically active compounds, which may exhibit improved therapeutic properties.

    Industry: Utilized in the production of specialty polymers and materials with unique properties, such as increased chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of 1,1-difluoropropene in chemical reactions involves the interaction of its double bond and fluorine atoms with various reagents. The presence of fluorine atoms increases the electron-withdrawing nature of the compound, making it more reactive towards electrophiles. In addition, the double bond provides a site for addition reactions, while the fluorine atoms can participate in substitution reactions.

Molecular Targets and Pathways:

    Electrophilic Addition: The double bond of this compound acts as a nucleophile, reacting with electrophiles to form addition products.

    Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles through substitution reactions, leading to the formation of new compounds with different functional groups.

Comparison with Similar Compounds

Comparison with Similar Fluorinated Alkenes

2.1. Physical and Electronic Properties
  • Critical Electric Field (E/N)ₐᵣᵢₜ: 1,1-Difluoropropene: Measured at 122.8 ± 2.1 Td (Townsend) in swarm parameter studies, indicating its dielectric strength. Negative effective ionization coefficients (kₑff) below this threshold suggest electron attachment processes dominate at low energies .
2.2. Reactivity and Chemical Behavior
  • Hydrogen Bromide Addition :

    • This compound reacts with HBr to yield 2-bromo-1,1-difluoropropane , demonstrating regioselectivity influenced by fluorine's electron-withdrawing effects .
    • Trifluoroethylene (C₂F₄) : Produces a mixture of 1-bromo-1,2,2-trifluoroethane and 2-bromo-1,1,2-trifluoroethane, indicating less predictable regioselectivity compared to this compound .
  • Catalytic Activation: Under nanoscopic aluminum chlorofluoride (ACF) catalysis, this compound is a product of HFO-1234ze hydrodefluorination. This contrasts with 1,1,1-Trifluoropropane, which forms via full hydrodefluorination, highlighting differences in stability and reactivity pathways .

Data Tables

Property This compound HFO1234yf HFO1225ye(E) 1,1-Difluorocyclopropane
Critical E/N (Td) 122.8 ± 2.1 Not reported Not reported Not applicable
Regioselectivity with HBr 2-Bromo-1,1-difluoropropane N/A N/A N/A
Primary Application Dielectric gases Refrigerants Specialty polymers Pharmaceuticals
Synthesis Yield Method Yield
1,1-Difluoroallenes Aldehyde/CF₃CH₂I reaction 66–72%
Monofluoroalkene Isosteres SN2 on 3,3-difluoropropene 63–66% (Z-selectivity)

Key Research Findings

  • Electron Attachment Dominance : Below (E/N)ₐᵣᵢₜ, this compound exhibits electron attachment rather than ionization, a trait critical for its use in insulating gases .
  • Structural Isomerism Impact : The position of fluorine atoms (e.g., 1,1- vs. 3,3-difluoropropene) dictates reactivity in organic synthesis, influencing yields and product selectivity .
  • Misnomer Clarification: PVDF is erroneously labeled as a poly-difluoropropene in ; this underscores the importance of precise nomenclature in fluoropolymer chemistry .

Biological Activity

1,1-Difluoropropene (DFP) is an organofluorine compound with the formula C3_3H3_3F2_2. It is primarily studied for its applications in agriculture as a soil fumigant and for its potential effects on human health and the environment. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications.

  • Molecular Formula : C3_3H3_3F2_2
  • Molecular Weight : 82.06 g/mol
  • Boiling Point : Approximately 56 °C
  • Density : 1.14 g/cm³
  • Solubility : Moderately soluble in water; highly soluble in organic solvents.

Toxicological Studies

This compound has been evaluated for its mutagenic potential and other toxicological effects. Key findings include:

  • Mutagenicity : In studies involving Salmonella strains, DFP was not found to be mutagenic in several strains but showed mutagenic properties in specific contexts, particularly when activated by glutathione S-transferase (GST) enzymes . This suggests a complex interaction with biological systems that may lead to DNA damage under certain conditions.
  • Genotoxicity : Research indicates that DFP can induce genotoxic effects in various organisms, including fish, highlighting its potential environmental impact .
  • Acute Toxicity : Case studies have reported severe health effects from exposure to related compounds like 1,3-dichloropropene, which shares structural similarities with DFP. Symptoms of acute exposure can include respiratory distress, renal failure, and neurological symptoms due to rapid absorption through the respiratory tract .

The biological activity of DFP can be attributed to several mechanisms:

  • Reactive Metabolites : DFP undergoes metabolic activation, leading to the formation of reactive species that can interact with cellular macromolecules like DNA and proteins. This is facilitated through conjugation with glutathione, which plays a role in detoxification but can also lead to the formation of harmful metabolites .
  • Cellular Effects : Studies indicate that exposure to DFP can result in cellular apoptosis and oxidative stress, contributing to its toxicological profile . The compound's ability to induce oxidative damage is particularly concerning for long-term exposure scenarios.

Environmental Impact

The environmental behavior of DFP has been studied extensively due to its use as a fumigant:

  • Soil Decomposition : The decomposition rate of DFP in various soil types indicates a relatively rapid breakdown, which may mitigate some long-term environmental risks. However, its volatility raises concerns about air quality and potential inhalation exposure during application .
  • Bioaccumulation Potential : Although the half-life of DFP is short, studies suggest that high concentrations can lead to significant bioaccumulation in aquatic organisms, raising concerns about food chain implications .

Case Studies

Several case studies highlight the implications of DFP exposure:

  • A notable incident involved a worker exposed to high concentrations of a related compound (1,3-dichloropropene), leading to acute renal failure and neurological symptoms. This underscores the potential risks associated with improper handling and inadequate protective measures during application .
  • Research involving agricultural workers exposed to cis-1,3-dichloropropene indicated significant alterations in renal function markers compared to control groups, suggesting similar risks may apply to DFP .

Q & A

Q. What are the primary synthesis routes for 1,1-difluoropropene, and how do reaction conditions impact yield optimization?

Methodological Answer: Synthesis methods often involve halogen exchange or dehydrohalogenation reactions. For example, hydrogen bromide addition to fluoroolefins can yield derivatives like 2-bromo-1,1-difluoropropane under controlled radical initiation conditions. Key variables include catalyst selection (e.g., peroxides for radical stability), temperature (typically 50–100°C), and solvent polarity. Yield optimization requires monitoring intermediates via GC-MS and adjusting stoichiometric ratios .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s molecular structure?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 19F^{19}\text{F} NMR, is critical for identifying fluorine environments. Fourier Transform Infrared (FTIR) spectroscopy detects C-F stretching vibrations (1000–1300 cm1^{-1}). Cross-validate findings with computational simulations (e.g., density functional theory) to confirm bond angles and electronic configurations. Reference databases like NIST Chemistry WebBook provide benchmark spectra for comparison .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer: Use inert-atmosphere gloveboxes to prevent unintended polymerization. Monitor vapor exposure via real-time gas sensors (e.g., PID detectors). Personal protective equipment (PPE) must include fluoropolymer-coated gloves and face shields. Consult safety data from authoritative sources like Pacific Northwest National Laboratory (PNNL), which notes the compound’s opacity and stability under standard conditions .

Q. How can researchers identify reliable thermodynamic data for this compound across literature sources?

Methodological Answer: Prioritize peer-reviewed journals and databases such as NIST, which standardizes enthalpy and entropy values. Cross-reference multiple sources (e.g., ScienceDirect, PubMed) to identify consensus data. For conflicting reports, validate through experimental replication using calorimetry or vapor-pressure measurements .

Advanced Research Questions

Q. How do electron-withdrawing fluorine substituents influence regioselectivity in hydrohalogenation reactions of this compound?

Methodological Answer: Fluorine’s electronegativity directs electrophilic attack to the less substituted carbon due to destabilization of carbocation intermediates. Computational modeling (e.g., Gaussian software) can map electron density distributions. Experimentally, track reaction pathways using isotopic labeling (18O^{18}\text{O}) and compare with analogous non-fluorinated alkenes to isolate electronic effects .

Q. What methodologies resolve contradictions in reported kinetic parameters for this compound’s polymerization?

Methodological Answer: Perform controlled polymerization experiments with varying initiators (e.g., peroxides vs. azo compounds) and characterize products via Gel Permeation Chromatography (GPC). Apply Arrhenius analysis to temperature-dependent rate constants. Discrepancies may arise from impurities; use High-Performance Liquid Chromatography (HPLC) to verify monomer purity pre-reaction .

Q. Which computational models best predict this compound’s reactivity in atmospheric degradation pathways?

Methodological Answer: Use quantum mechanical models (e.g., CCSD(T)/CBS) to simulate reaction barriers with hydroxyl radicals. Validate predictions via smog chamber experiments, measuring degradation products via FTIR and mass spectrometry. Compare with analogous compounds (e.g., tetrafluoropropene) to assess fluorine’s role in reaction kinetics .

Q. How can researchers design experiments to investigate this compound’s role in copolymerization with vinylidene fluoride?

Methodological Answer: Employ a factorial design to test monomer ratios (e.g., 1:1 to 1:4) and initiator concentrations. Use Differential Scanning Calorimetry (DSC) to monitor glass transition temperatures (TgT_g) and X-ray diffraction (XRD) for crystallinity analysis. Compare mechanical properties (tensile strength) against homopolymers to assess copolymer efficacy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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